2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide
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Description
2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H17F2N3OS and its molecular weight is 397.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- Some imidazothiadiazole analogs, including structures similar to the specified compound, have been studied for their potential anticancer activities. These compounds showed significant cytotoxic effects against various cancer cell lines, particularly breast cancer, suggesting their potential as anticancer agents (Abu-Melha, 2021).
Antimicrobial Activity
- Derivatives of compounds structurally related to 2-(2-fluorophenyl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide have been synthesized and shown to possess antimicrobial activity. These substances demonstrated considerable effects against a range of pathogenic microorganisms, including bacteria and fungi (Badiger, Mulla, Khazi, & Khazi, 2013).
Anti-inflammatory Activity
- Research on similar thiazole derivatives has identified compounds with significant anti-inflammatory properties. These findings highlight the potential application of such compounds, including the specified acetamide derivative, in treating inflammatory conditions (Sunder & Maleraju, 2013).
Potential in Photovoltaic Efficiency
- Studies on bioactive benzothiazolinone acetamide analogs, similar in structure to the specified compound, have shown potential in applications like dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells (Mary et al., 2020).
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3OS/c1-13-19(11-24-20(27)10-15-4-2-3-5-17(15)23)28-21-25-18(12-26(13)21)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLTUYHJJZJWAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.